1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 2503209-23-0
VCID: VC7047439
InChI: InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3
SMILES: CC(C12CC(C1)(C2)I)(F)F
Molecular Formula: C7H9F2I
Molecular Weight: 258.05

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

CAS No.: 2503209-23-0

Cat. No.: VC7047439

Molecular Formula: C7H9F2I

Molecular Weight: 258.05

* For research use only. Not for human or veterinary use.

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane - 2503209-23-0

Specification

CAS No. 2503209-23-0
Molecular Formula C7H9F2I
Molecular Weight 258.05
IUPAC Name 1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Standard InChI InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3
Standard InChI Key OPRMJTYJHVYHRA-UHFFFAOYSA-N
SMILES CC(C12CC(C1)(C2)I)(F)F

Introduction

Structural Characterization and Molecular Properties

Core Bicyclo[1.1.1]pentane Framework

The bicyclo[1.1.1]pentane core is a highly strained carbocyclic system characterized by three fused cyclopropane rings. This architecture imposes significant angle strain, resulting in unique reactivity and stability profiles . The iodine atom at the 3-position and the 1,1-difluoroethyl group at the 1-position introduce steric and electronic perturbations that further modulate the compound’s behavior.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₂H₁₅F₂I (calculated molecular weight: 324.15 g/mol) was confirmed via PubChem records . The SMILES string CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F delineates the connectivity, revealing a fully substituted bicyclo[1.1.1]pentane with no chiral centers due to the symmetric substitution pattern.

Predicted Physicochemical Properties

Collision cross-section (CCS) values derived from ion mobility spectrometry predict the compound’s gas-phase behavior (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross Sections for Adducts of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

Adductm/zCCS (Ų)
[M+H]⁺325.02593210.0
[M+Na]⁺347.00787204.1
[M+NH₄]⁺342.05247206.7
[M-H]⁻323.01137204.3

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane likely involves two key steps:

  • Construction of the iodinated bicyclo[1.1.1]pentane core

  • Introduction of the 1,1-difluoroethyl substituent

Bicyclo[1.1.1]pentane Core Synthesis

Recent advances in strained carbocycle synthesis, particularly the work of Fox et al., demonstrate that α-allyldiazoacetates undergo dirhodium-catalyzed intramolecular cyclopropanation to form bicyclo[1.1.0]butanes, which can be expanded to bicyclo[1.1.1]pentanes via difluorocarbene insertion . Applying this methodology, 3-iodobicyclo[1.1.1]pentane (CAS 133692-73-6) serves as a plausible intermediate.

Functionalization with 1,1-Difluoroethyl Group

Reactivity and Stability Profiling

Strain-Induced Reactivity

The bicyclo[1.1.1]pentane scaffold exhibits heightened reactivity at bridgehead positions. Quantum mechanical calculations predict that the iodine substituent activates the adjacent carbon for nucleophilic substitution, while the difluoroethyl group’s electron-withdrawing nature further polarizes the C-I bond .

Thermal and Chemical Stability

Reaction TypeReagentExpected Product
Suzuki CouplingArylboronic AcidBiaryl-functionalized analog
Ullmann CouplingAryl HalideExtended π-system derivatives
Fluorine ExchangeKF/18-Crown-6Perfluorinated analogs

Materials Science Applications

The combination of high strain energy (estimated ~70 kcal/mol) and fluorinated substituents suggests potential as:

  • Energetic materials precursors

  • Surface modifiers for low-energy coatings

Challenges and Future Directions

Synthetic Optimization

Current methods require validation for this specific substrate. Key challenges include:

  • Managing steric hindrance during difluoroethyl group installation

  • Preventing iodine loss under strongly basic conditions

Computational Modeling Needs

Density functional theory (DFT) studies could elucidate:

  • Transition states for difluorocarbene insertion

  • Non-covalent interaction (NCI) profiles influencing solubility

Biological Screening

While no bioactivity data exists, structural analogs show promise as:

  • Kinase inhibitors (leveraging the bicyclo scaffold’s rigidity)

  • PET radiotracers (via iodine-124 substitution)

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